molecular formula C8H6F2NNaO2 B2387467 Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate CAS No. 2197057-20-6

Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate

Cat. No.: B2387467
CAS No.: 2197057-20-6
M. Wt: 209.128
InChI Key: IIQDDYJWEAVAAN-UHFFFAOYSA-M
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Description

Sodium 2-[6-(difluoromethyl)pyridin-2-yl]acetate is a pyridine-based organic compound offered by various chemical suppliers for laboratory and research applications . The core structure of this molecule incorporates a difluoromethyl group attached to a pyridine ring, a feature known to be of significant interest in medicinal chemistry and materials science . The presence of fluorine atoms can markedly influence a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability, making fluorine-containing pyridines valuable building blocks in the development of pharmaceuticals and agrochemicals . As a salt, this compound typically offers improved stability and solubility in aqueous systems compared to its acid form, facilitating its use in various experimental conditions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

sodium;2-[6-(difluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.Na/c9-8(10)6-3-1-2-5(11-6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQDDYJWEAVAAN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Fluorination Sequence

Route A :

  • Chlorination : 2-Hydroxypyridine undergoes chlorination at the 6-position using POCl₃ or PCl₅.
  • Fluorination : The 6-chloro intermediate is treated with HF or KF in the presence of a crown ether to replace chlorine with fluorine.
    • Conditions : 120°C, DMF, 12 hours.
    • Yield : ~65%.

Route B : Direct difluoromethylation via radical intermediates:

  • Radical Initiation : 2-Hydroxypyridine reacts with ClCF₂H under UV light.
  • Reduction : The ClCF₂ group is reduced to CHF₂ using Zn/HCl.
    • Yield : 58–62%.

Acetate Side Chain Installation

The acetate moiety is introduced via nucleophilic substitution or esterification:

Alkylation of 6-(Difluoromethyl)pyridin-2-ol

Methodology :

  • Deprotonation : The hydroxyl group is deprotonated with K₂CO₃ or NaOH in DMF.
  • Reaction with Methyl 2-Chloromethyl Acetate :
    • Molar Ratio : 1:1.2 (pyridinol:chloride).
    • Conditions : 70–80°C, 3–5 hours.
    • Yield : 79–86%.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the alkoxide attacking the chloromethyl carbon. The difluoromethyl group at the 6-position sterically hinders N-alkylation, favoring O-alkylation.

Ester Hydrolysis and Sodium Salt Formation

The methyl ester is hydrolyzed to the carboxylic acid and neutralized to form the sodium salt:

Saponification

  • Base Hydrolysis :
    • Reagents : NaOH (2 equiv) in EtOH/H₂O (3:1).
    • Conditions : Reflux, 4 hours.
    • Yield : 92–95%.

Salt Formation

  • Acid Neutralization : The carboxylic acid is treated with NaHCO₃ or NaOH in aqueous ethanol.
  • Crystallization : The sodium salt precipitates upon cooling and is isolated via filtration.
    • Purity : >99% (by HPLC).

Optimization Strategies and Reaction Parameters

Solvent and Base Selection

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 70 86
Butanone NaOH 80 78
Toluene/DMF NaHCO₃ 60 72

Key Findings :

  • DMF enhances solubility of ionic intermediates.
  • K₂CO₃ minimizes side reactions compared to stronger bases.

Effect of Substituents on Reactivity

The 6-difluoromethyl group:

  • Electron-Withdrawing Effect : Activates the pyridine ring toward nucleophilic attack.
  • Steric Hindrance : Reduces N-alkylation by blocking the nitrogen lone pair.

Spectroscopic Characterization

¹H NMR (400 MHz, D₂O) :

  • δ 8.21 (d, J = 7.8 Hz, 1H, Py-H).
  • δ 7.89 (t, J = 7.8 Hz, 1H, Py-H).
  • δ 7.32 (d, J = 7.8 Hz, 1H, Py-H).
  • δ 6.52 (t, J = 54.0 Hz, 1H, CHF₂).
  • δ 3.62 (s, 2H, CH₂COO⁻).

¹⁹F NMR (376 MHz, D₂O) :

  • δ -113.2 (d, J = 54.0 Hz, CHF₂).

IR (KBr) :

  • 1715 cm⁻¹ (C=O stretch).
  • 1260 cm⁻¹ (C-F stretch).

Industrial-Scale Considerations

Process Challenges :

  • Fluorine Handling : Requires corrosion-resistant reactors (e.g., Hastelloy).
  • Waste Management : HF byproducts necessitate neutralization with Ca(OH)₂.

Cost Drivers :

  • Difluoromethylation reagents account for 40% of raw material costs.
  • Solvent recovery (DMF) improves sustainability.

Chemical Reactions Analysis

Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include bases, acids, and specific catalysts that facilitate the desired transformations.

Scientific Research Applications

Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between Sodium 2-[6-(difluoromethyl)pyridin-2-yl]acetate and analogous fluorinated pyridine derivatives:

Compound Name Substituent(s) Position Counterion/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -CF₂H 6 Sodium carboxylate (-COO⁻Na⁺) C₈H₆F₂NNaO₂ 217.12 High solubility in polar solvents; moderate electron-withdrawing effects .
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate -CF₃ 5 Sodium carboxylate (-COO⁻Na⁺) C₈H₅F₃NNaO₂ 235.11 Stronger electron-withdrawing effects due to -CF₃; higher lipophilicity .
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate -F, -CH₃ 5, 6 Ethyl ester (-COOEt) C₁₀H₁₂FNO₂ 197.21 Lipophilic ester form; reduced solubility in water .
2-Fluoro-2-(2-nitrophenyl)acetic acid -F, -NO₂ Ortho (aryl) Free carboxylic acid (-COOH) C₈H₅FNO₄ 198.13 Nitro group enhances acidity and reactivity; potential for cyclization .
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate -F, -NH- 6 Methyl ester (-COOMe) C₈H₉FN₂O₂ 200.17 Amino linkage introduces hydrogen-bonding capability; ester limits solubility .

Impact of Substituents on Properties

  • Counterion Effects : Sodium carboxylate derivatives (e.g., the target compound) exhibit higher aqueous solubility compared to ester analogs (e.g., ethyl or methyl esters), making them preferable for ionic interactions in drug formulations .
  • Functional Group Diversity: Compounds like 2-fluoro-2-(2-nitrophenyl)acetic acid (nitro-substituted) and methyl 2-[(6-fluoropyridin-2-yl)amino]acetate (amino-linked) highlight how non-pyridine fluorinated scaffolds can diversify reactivity and biological targeting .

Biological Activity

Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews recent findings regarding its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of a difluoromethyl group at the 6-position of the pyridine ring. Its chemical structure can be represented as follows:

C8H7F2NO2Na\text{C}_8\text{H}_7\text{F}_2\text{N}\text{O}_2\text{Na}

This structural modification is significant as it influences the compound's biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A review on pyridine compounds indicated that derivatives with similar structures exhibited notable antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .

Efficacy Against Pathogens

The Minimum Inhibitory Concentration (MIC) values for related pyridine compounds suggest that this compound could exhibit comparable efficacy. For instance, compounds with similar structural features have shown MIC values ranging from 18 to 31 μM against pathogens like E. coli and S. aureus .

CompoundPathogenMIC (μM)
This compoundE. coliTBD
Related Pyridine CompoundS. aureus31
Related Pyridine CompoundB. subtilis18

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects. Research on structurally related compounds has shown significant inhibition of COX-2 enzyme activity, which is crucial in the inflammatory response .

Inhibition of COX Enzymes

The IC50 values for COX-2 inhibition of similar compounds were reported at approximately 0.04 μmol, indicating a strong potential for this compound to modulate inflammatory pathways effectively .

CompoundTarget EnzymeIC50 (μmol)
This compoundCOX-2TBD
Related CompoundCOX-10.04

Case Studies

Several case studies have documented the biological activities of pyridine derivatives, providing insights into their mechanisms and efficacy:

  • Antimicrobial Study : A study demonstrated that a series of pyridine derivatives, including those with difluoromethyl groups, exhibited broad-spectrum antimicrobial activity against various bacterial strains .
  • Anti-inflammatory Effects : Another study reported that pyrimidine derivatives with similar structural characteristics effectively reduced inflammation in animal models, showcasing their potential as therapeutic agents in inflammatory diseases .

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